molecular formula C8H6BrF3OS B6311918 2-Bromo-4-(trifluoromethylthio)anisole CAS No. 1357624-52-2

2-Bromo-4-(trifluoromethylthio)anisole

Cat. No. B6311918
CAS RN: 1357624-52-2
M. Wt: 287.10 g/mol
InChI Key: SWPWQSKWXBPJLE-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethylthio)anisole (2-Br-4-TFA) is a compound of interest in the field of synthetic organic chemistry. It belongs to a family of compounds known as trifluoromethylthioanisoles, which are characterized by the presence of a trifluoromethylthio group attached to an anisole ring. 2-Br-4-TFA has been studied extensively due to its unique chemical properties, which make it a useful reagent in various synthetic reactions.

Mechanism of Action

2-Bromo-4-(trifluoromethylthio)anisole is a reagent that acts as a nucleophile, meaning that it can react with electrophiles to form covalent bonds. It is able to do this because it contains a trifluoromethylthio group, which is electron-rich and can react with electron-deficient compounds. In addition, the trifluoromethylthio group is also able to form hydrogen bonds with other molecules, making it an effective catalyst for certain reactions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of certain enzymes, the inhibition of certain metabolic pathways, and the modulation of gene expression. In particular, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been found to modulate the expression of certain genes, including those involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

2-Bromo-4-(trifluoromethylthio)anisole is a useful reagent for laboratory experiments due to its ability to react with electrophiles and form covalent bonds. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a hazardous compound and should be handled with caution. In addition, it can be toxic if ingested and should be kept away from food and beverages.

Future Directions

The potential future directions for 2-Bromo-4-(trifluoromethylthio)anisole include its use in the development of new pharmaceuticals, the exploration of its potential as an enzyme inhibitor, and the investigation of its role in modulating gene expression. In addition, further research could be conducted on its potential applications in the synthesis of polymers and its ability to react with other compounds in solution. Finally, further research could be conducted on its potential toxicity and the mechanisms by which it is metabolized in the body.

Synthesis Methods

The synthesis of 2-Bromo-4-(trifluoromethylthio)anisole is typically accomplished by the reaction of 4-methylthiophenol with bromine in the presence of a base, such as triethylamine or pyridine. The reaction is carried out at room temperature and is typically complete within 30 minutes. The product is then isolated and purified by column chromatography.

Scientific Research Applications

2-Bromo-4-(trifluoromethylthio)anisole has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the synthesis of polymers. In particular, this compound has been used in the synthesis of a variety of pharmaceuticals, including antimalarials, antifungals, and antibiotics.

properties

IUPAC Name

2-bromo-1-methoxy-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3OS/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPWQSKWXBPJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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